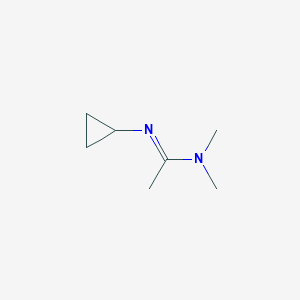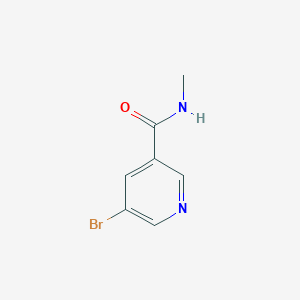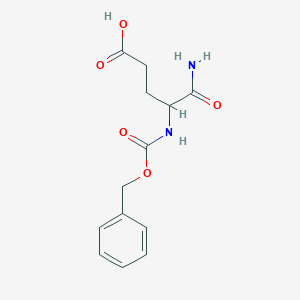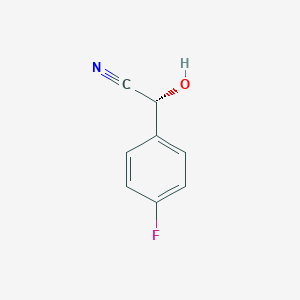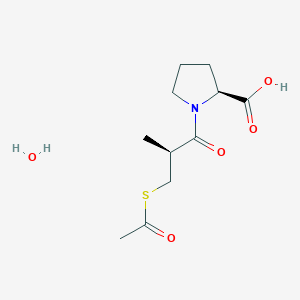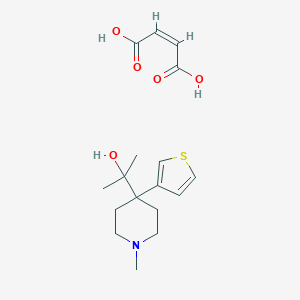
4-(3-Thienyl)-alpha,alpha,1-trimethyl-4-piperidinemethanol hemifumarate salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Thienyl)-alpha,alpha,1-trimethyl-4-piperidinemethanol hemifumarate salt is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized through a specific method and has a unique mechanism of action that makes it useful in various scientific applications. In
Wissenschaftliche Forschungsanwendungen
4-(3-Thienyl)-alpha,alpha,1-trimethyl-4-piperidinemethanol hemifumarate salt has been found to have various scientific research applications. It has been used in the development of new drugs and as a tool to study the mechanisms of action of certain drugs. It has also been used in the study of neurological disorders and as an analgesic agent.
Wirkmechanismus
The mechanism of action of 4-(3-Thienyl)-alpha,alpha,1-trimethyl-4-piperidinemethanol hemifumarate salt involves the modulation of the opioid receptors in the brain. It acts as an agonist of the mu-opioid receptor and as an antagonist of the delta-opioid receptor. This results in the activation of the pain-relieving pathways in the brain, leading to analgesic effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-(3-Thienyl)-alpha,alpha,1-trimethyl-4-piperidinemethanol hemifumarate salt include the modulation of the opioid receptors in the brain, leading to analgesic effects. It also has sedative effects and can cause respiratory depression. It has been found to have a low potential for abuse and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3-Thienyl)-alpha,alpha,1-trimethyl-4-piperidinemethanol hemifumarate salt in lab experiments include its ability to selectively activate the mu-opioid receptor, leading to analgesic effects without significant side effects. It also has a low potential for abuse and addiction. The limitations include the potential for respiratory depression and the need for careful dosing.
Zukünftige Richtungen
For the use of 4-(3-Thienyl)-alpha,alpha,1-trimethyl-4-piperidinemethanol hemifumarate salt include the development of new drugs based on its mechanism of action. It may also be used in the study of neurological disorders and as an analgesic agent in clinical settings. Further research is needed to fully understand its potential benefits and limitations.
Synthesemethoden
The synthesis of 4-(3-Thienyl)-alpha,alpha,1-trimethyl-4-piperidinemethanol hemifumarate salt involves the reaction of thienylmagnesium bromide with alpha,alpha,1-trimethyl-4-piperidone. The resulting product is then treated with hydrochloric acid and sodium carbonate to obtain the final product in the form of a hemifumarate salt.
Eigenschaften
CAS-Nummer |
151656-58-5 |
|---|---|
Produktname |
4-(3-Thienyl)-alpha,alpha,1-trimethyl-4-piperidinemethanol hemifumarate salt |
Molekularformel |
C17H25NO5S |
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;2-(1-methyl-4-thiophen-3-ylpiperidin-4-yl)propan-2-ol |
InChI |
InChI=1S/C13H21NOS.C4H4O4/c1-12(2,15)13(11-4-9-16-10-11)5-7-14(3)8-6-13;5-3(6)1-2-4(7)8/h4,9-10,15H,5-8H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
UPIVEKIRCYVMLE-BTJKTKAUSA-N |
Isomerische SMILES |
CC(C)(C1(CCN(CC1)C)C2=CSC=C2)O.C(=C\C(=O)O)\C(=O)O |
SMILES |
CC(C)(C1(CCN(CC1)C)C2=CSC=C2)O.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CC(C)(C1(CCN(CC1)C)C2=CSC=C2)O.C(=CC(=O)O)C(=O)O |
Synonyme |
4-(3-thienyl)-alpha,alpha,1-trimethyl-4-piperidinemethanol hemi-fumarate salt EXP 631 EXP-631 EXP631 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



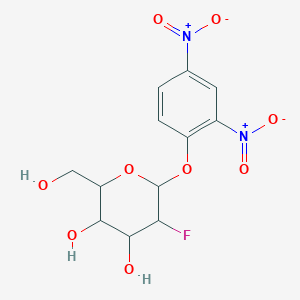
![3-[(2,4-Difluorophenyl)methyl]azetidine](/img/structure/B121621.png)
![3-[(3,4-Difluorophenyl)methyl]azetidine](/img/structure/B121622.png)
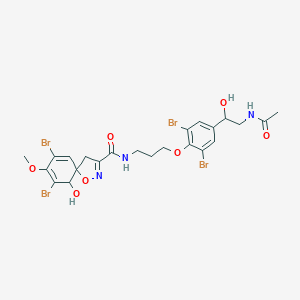
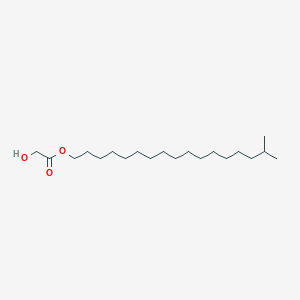
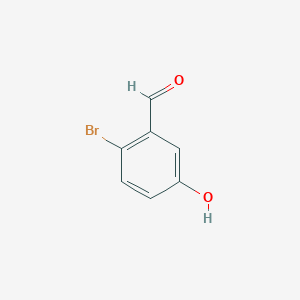
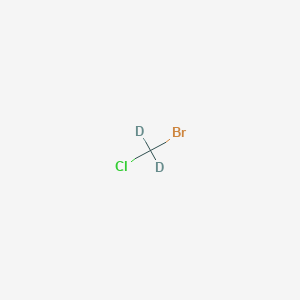
![ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate](/img/structure/B121641.png)
![4-Hydroxy-8-methyl-1-(2-methylbutanoyl)-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione](/img/structure/B121645.png)
